molecular formula C21H34O2 B13426794 (5alpha/beta,20S)-20-Hydroxypregnan-3-one (5beta major)

(5alpha/beta,20S)-20-Hydroxypregnan-3-one (5beta major)

Cat. No.: B13426794
M. Wt: 318.5 g/mol
InChI Key: DYVGYXXLXQESJE-PBVZVJJFSA-N
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Description

(5alpha/beta,20S)-20-Hydroxypregnan-3-one (5beta major) is a steroidal compound that belongs to the class of pregnanes It is a hydroxylated derivative of pregnan-3-one, featuring hydroxyl groups at the 20th position and varying configurations at the 5th position (alpha or beta)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha/beta,20S)-20-Hydroxypregnan-3-one (5beta major) typically involves the hydroxylation of pregnan-3-one. One common method is the use of selective oxidizing agents to introduce the hydroxyl group at the 20th position. The reaction conditions often include the use of catalysts and specific solvents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5alpha/beta,20S)-20-Hydroxypregnan-3-one (5beta major) undergoes various chemical reactions, including:

    Oxidation: Conversion to ketones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

(5alpha/beta,20S)-20-Hydroxypregnan-3-one (5beta major) has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (5alpha/beta,20S)-20-Hydroxypregnan-3-one (5beta major) involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulate enzyme activities, and influence gene expression. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.

Comparison with Similar Compounds

Similar Compounds

    Pregnan-3-one: The parent compound without hydroxylation.

    20-Hydroxyprogesterone: A hydroxylated derivative with different stereochemistry.

    5alpha-Dihydroprogesterone: A reduced form with a different configuration at the 5th position.

Uniqueness

(5alpha/beta,20S)-20-Hydroxypregnan-3-one (5beta major) is unique due to its specific hydroxylation pattern and stereochemistry

Properties

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

(8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3/t13-,14?,16-,17+,18-,19-,20-,21+/m0/s1

InChI Key

DYVGYXXLXQESJE-PBVZVJJFSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)C)O

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O

Origin of Product

United States

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